Fluoresceína 6-isotiocianato

Descripción general

Descripción

Synthesis Analysis

FITC is synthesized from fluorescein through the introduction of an isothiocyanate group. An example of this synthesis involves the reaction of 4-nitrophthalic acid, 4-chloride-resoreinol, and zinc chloride through condensation, reduction, and isothiocyanatation processes, yielding FITC with significant fluorescent properties superior to those of the parent fluorescein (Chen Li-gong, 2006).

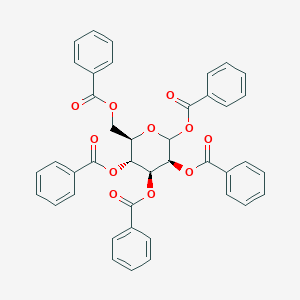

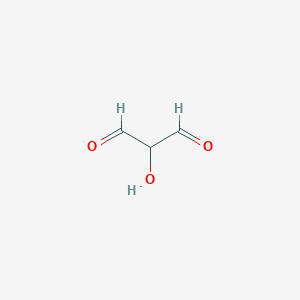

Molecular Structure Analysis

Quantum mechanical calculations, including time-dependent density functional theory methods, have been employed to investigate the conformation, molecular geometry, basicity, and spectroscopic properties of FITC. These studies reveal the existence of multiple conformational states for FITC, with the stability of different conformers being similar in both the gas-phase and aqueous solution. The spectroscopic properties, particularly sensitive to the relaxation effect in solution, show good agreement between experimental and theoretical values for the neutral form of FITC, highlighting its complex molecular structure (J. Casanovas et al., 2008).

Chemical Reactions and Properties

FITC reacts specifically with the amino groups of proteins and amino acids, forming covalent bonds. This reaction is utilized in bioconjugation to label proteins and antibodies for fluorescence microscopy and flow cytometry applications. The reaction conditions, such as pH, protein concentration, and reaction temperature, significantly influence the degree of labeling and the fluorescence properties of the conjugates (T. The & T. Feltkamp, 1970).

Physical Properties Analysis

The stability of FITC, including its fluorescent properties, varies significantly with the solvent's polarity and the presence of stabilizers like pyridine. Its lowest stability is observed in water, where the isothiocyanate group is susceptible to hydrolysis. The properties of FITC, such as solubility and tendency to form dimers and trimers, are influenced by the solvent used, with different behaviors observed in water versus organic solvents (Jana Jaklová Dytrtová et al., 2021).

Chemical Properties Analysis

FITC's reactivity towards amino groups allows for its extensive use in labeling biological molecules. The molecule's fluorescence is pH-dependent, with its fluorescent intensity changing significantly across different pH levels. This property is exploited in developing pH sensors based on FITC, demonstrating the utility of FITC beyond mere labeling to functional applications in sensing and detection (L. Ma et al., 2004).

Aplicaciones Científicas De Investigación

Análisis de biomoléculas

FITC es una etiqueta bien establecida en el análisis de biomoléculas . Está disponible comercialmente en dos isómeros diferentes con igual sensibilidad de fluorescencia . El grupo isotiocianato en la estructura se une a los nucleófilos, como el grupo –NH2 o el grupo –SH, si están presentes . Por lo tanto, los biocompuestos se pueden detectar en cantidades bajas debido a la cantidad de moléculas de FITC unidas a ellos .

Etiquetado fluorescente

FITC se ha utilizado de forma rutinaria para el etiquetado fluorescente de aminoácidos y proteínas . Las sondas fluorescentes FITC son capaces de conjugarse con tejidos, proteínas, aminoácidos y anticuerpos .

Ensayos basados en inmunofluorescencia

FITC es un derivado reactivo a las aminas del colorante fluoresceína que tiene una amplia gama de aplicaciones como etiqueta para anticuerpos y otras sondas, para su uso en ensayos basados en inmunofluorescencia como Western blotting y ELISA .

Citometría de flujo

FITC se utiliza en citometría de flujo, una técnica que se utiliza para medir las características físicas y químicas de una población de células o partículas

Mecanismo De Acción

Target of Action

Fluorescein 6-Isothiocyanate (6-FITC) is a derivative of fluorescein that is widely used in various applications, including flow cytometry . The primary targets of 6-FITC are proteins, specifically the amine and sulfhydryl groups on proteins . This allows 6-FITC to bind to a variety of biomolecules, such as tissues, proteins, amino acids, and antibodies .

Mode of Action

The isothiocyanate reactive group (−N=C=S) in the structure of 6-FITC allows it to react with nucleophiles, such as the –NH2 group or the –SH group, if present . This reaction forms stable thiourea bonds , enabling 6-FITC to conjugate with its targets and create fluorescent labels . These labels can then be used to detect the presence and location of these biomolecules in cells and tissues .

Biochemical Pathways

The biochemical pathways affected by 6-FITC primarily involve the detection and visualization of biomolecules. By binding to proteins and other biomolecules, 6-FITC allows for the fluorescent labeling of these targets. This enables researchers to track these molecules and study their behavior in various biochemical pathways .

Pharmacokinetics

It is known that 6-fitc is rapidly degraded and distributed to various organs after administration . The majority of 6-FITC is believed to be degraded in tissues, with urinary excretion being the major pathway of elimination .

Result of Action

The primary result of 6-FITC’s action is the creation of fluorescent labels on biomolecules. This allows for the detection and visualization of these molecules in cells and tissues . The fluorescence of 6-FITC can be detected using specific wavelengths, allowing researchers to track the movement and interactions of these labeled molecules .

Action Environment

The action of 6-FITC can be influenced by various environmental factors. For instance, the stability of 6-FITC isomers depends on the polarity of different solvents and the presence of a stabilizer . It has been found that 6-FITC has the lowest stability in water solvent . Furthermore, the hydrophobic nature of 6-FITC can cause aggregation or precipitation at high protein concentrations, which can affect the success of the experiment .

Safety and Hazards

Fluorescein 6-isothiocyanate may form combustible dust concentrations in air. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence and the dual sensing of analytes using fluorescent sensors is still a topic of high interest .

Propiedades

IUPAC Name |

3',6'-dihydroxy-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)26-19-9-13(24)3-6-16(19)21(15)17-7-11(22-10-28)1-4-14(17)20(25)27-21/h1-9,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFZXYECNSNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293325 | |

| Record name | Fluorescein 6-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18861-78-4 | |

| Record name | Fluorescein 6-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein 6-Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN 6-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360X6ZS9ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fluorescein 6-isothiocyanate enable the detection of CI-923 in plasma?

A1: Fluorescein 6-isothiocyanate (FITC) is a highly fluorescent compound often used as a labeling agent. In the research paper [], FITC reacts with the secondary amine group present in CI-923, forming a stable, fluorescent derivative. This derivatization is crucial because it allows for the sensitive detection of CI-923 in plasma using fluorescence detection during HPLC analysis. Without this derivatization, CI-923's inherent fluorescence would likely be too weak for accurate quantification at low concentrations typically found in biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)